Bienvenue dans la boutique en ligne BenchChem!

1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea

Conformational analysis Medicinal chemistry Urea scaffold design

This N,N′-disubstituted urea derivative features a para-bromophenyl ring, a chiral 1-ethyl spacer, and a cyclopentyl substituent. The isoenergetic trans–trans and cis–trans conformers make it a precise conformational probe for validating urea–protein binding models. Its bromine handle enables late-stage diversification via Suzuki or Buchwald-Hartwig reactions. Ideal for medicinal chemistry campaigns targeting CETP or VEGFR-2, where small substitution changes critically alter target selectivity and pharmacokinetics. A must-have building block for enantiomerically enriched urea libraries.

Molecular Formula C14H19BrN2O
Molecular Weight 311.223
CAS No. 1090569-86-0
Cat. No. B2587772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea
CAS1090569-86-0
Molecular FormulaC14H19BrN2O
Molecular Weight311.223
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(=O)NC2CCCC2
InChIInChI=1S/C14H19BrN2O/c1-10(11-6-8-12(15)9-7-11)16-14(18)17-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H2,16,17,18)
InChIKeyJPOYGAAVJXSOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea (CAS 1090569-86-0): Structural and Chemical Profile


1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea is an N,N′-disubstituted urea derivative (C₁₄H₁₉BrN₂O, MW 311.22 g·mol⁻¹) featuring a para-bromophenyl ring, a chiral 1-ethyl spacer, and a cyclopentyl substituent on the urea nitrogen . The compound is catalogued as a research chemical building block by multiple vendors (purity typically ≥95%) and is primarily employed as a synthetic intermediate or conformational probe in medicinal chemistry campaigns targeting urea-based enzyme inhibitors .

Why Generic Substitution Fails for 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea: The Structural Specificity Problem


N,N′-disubstituted urea derivatives bearing different N-alkyl and N-aryl substitution patterns are not functionally interchangeable. The conformational landscape of N-aryl-N′-cyclopentyl ureas is exquisitely sensitive to N-methylation and alkylation patterns: Stewart et al. (2023) demonstrated that N-phenyl-N′-cyclopentyl urea populates both trans–trans and cis–trans conformations at approximately equal free energy, but the cis–trans isomer can be significantly stabilized by internal hydrogen bonding to the N′-hydrogen [1]. Critically, these conformers present distinct hydrogen-bond donor/acceptor geometries to biological targets, meaning that small changes in urea substitution—such as replacing a cyclopentyl with cycloheptyl, or removing the ethyl spacer—can alter target binding, selectivity, and pharmacokinetics in ways that simple potency screening alone cannot predict [2].

Quantitative Differentiation Evidence for 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea (CAS 1090569-86-0)


Ethyl Spacer Introduces Conformational Flexibility and a Chiral Center Absent in Directly Linked Aryl-Cyclopentylurea Analogs

The target compound incorporates a chiral 1-(4-bromophenyl)ethyl substituent connected to the urea nitrogen, whereas the closest direct analog—1-(4-bromophenyl)-3-cyclopentylurea (CAS 446834-92-0, MW 283.16 g·mol⁻¹)—lacks the ethyl spacer and chiral center . This structural difference adds 28.06 Da in molecular weight and introduces a stereogenic center at the benzylic carbon, yielding a racemic mixture (unless enantiopure synthesis is specified). In the conformational framework established by Stewart et al. (2023), N-methylation of N-phenyl-N′-cyclopentyl urea was shown to alter the relative populations of trans–trans and cis–trans conformers [1]. By analogy, the ethyl spacer in the target compound is expected to shift the conformational equilibrium and modulate the accessibility of the internal hydrogen bond between the urea N′–H and the benzylic nitrogen, a feature unavailable in the des-ethyl analog.

Conformational analysis Medicinal chemistry Urea scaffold design

Cyclopentyl Versus Cycloheptyl Ring: Distinct Conformational and Crystal Packing Properties at Identical Molecular Formula

An isomeric cycloheptyl analog—1-(4-bromophenyl)-3-cycloheptylurea—shares the identical molecular formula (C₁₄H₁₉BrN₂O, MW 311.22 g·mol⁻¹) but features a seven-membered ring, as confirmed by single-crystal X-ray diffraction [1]. The cycloheptyl compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.9782(8) Å, b = 9.1447(6) Å, c = 11.8842(8) Å, β = 98.214(6)°, V = 1395.97(16) ų, Z = 4, and adopts the trans–trans NH proton arrangement with respect to the acyl group [1]. The cyclopentyl analog (target compound) is expected to adopt a different crystal packing motif and hydrogen-bond chain geometry due to the reduced ring size and altered steric demand, which directly impacts solid-state stability, solubility, and melting behavior.

Crystallography Supramolecular chemistry Hydrogen-bond networks

Para-Bromo Versus Meta-Bromo Substitution: Regioisomeric Differentiation in Cyclopentylurea Scaffolds

The target compound bears a bromine atom at the para position of the phenyl ring. The meta-bromo regioisomer, 1-(3-bromophenyl)-3-cyclopentylurea (CAS not catalogued as a distinct entry; MW 283.17 g·mol⁻¹), is commercially available . Although no direct biological head-to-head comparison data exist for these specific regioisomers, extensive medicinal chemistry precedent demonstrates that para- versus meta-halogen substitution in aryl ureas differentially modulates target binding through altered electronic distribution (Hammett σₚ = +0.23 vs. σₘ = +0.39 for Br), dipole moment orientation, and halogen-bonding geometry [1]. For procurement of the ethyl-spaced, para-bromo cyclopentylurea, users gain access to the regioisomer with the bromine oriented away from the urea core, maximizing the molecular length and potential for para-halogen interactions.

Regioisomer comparison Electronic effects Halogen bonding

Conformational Equilibration of N-Aryl-N′-Cyclopentyl Ureas: Equal-Energy Trans–Trans and Cis–Trans States Established by DFT and Metadynamics

Stewart et al. (2023) systematically characterized eight N-aryl (phenyl and pyridyl)-N′-cyclopentyl urea analogs using Well-Tempered Metadynamics at the semi-empirical level (GBSA implicit water), refined with DFT, and validated by X-ray crystallography and NMR [1]. Their central finding—that for N-phenyl-N′-cyclopentyl urea, the trans–trans and cis–trans conformations are approximately isoenergetic, and the cis–trans form can be stabilized by an internal hydrogen bond to the N′-hydrogen—directly informs the design of N-alkyl-N′-aryl ureas as drug candidates. The target compound, bearing an additional ethyl spacer, is expected to populate a distinct conformational ensemble where the ethyl group modulates the relative stability of the conformers identified by Stewart et al.

Conformational analysis DFT calculations Urea drug design

Cyclopentylurea as a Privileged Fragment in CETP and Kinase Inhibitor Scaffolds: Class-Level Potency Evidence

The cyclopentylurea moiety appears as a key pharmacophoric element in multiple potent inhibitor series. Harikrishnan et al. (2012) reported cyclopentylurea 15d (a diphenylpyridylethanamine-derived CETP inhibitor) that reduced cholesterol ester transfer activity to 48% of predose levels in hCETP/apoB-100 dual transgenic mice [1]. Separately, 1-(4-(3-amino-1H-indazol-4-yl)phenyl)-3-cyclopentylurea demonstrated an IC₅₀ of 153 nM against VEGF-induced human KDR (VEGFR-2) phosphorylation in mouse 3T3 cells [2]. While these compounds are structurally distinct from the target compound, they establish that the N-aryl-N′-cyclopentyl urea core is a validated pharmacophore capable of achieving nanomolar potency across diverse target classes.

CETP inhibition Kinase inhibitor Cyclopentylurea pharmacophore

Optimal Application Scenarios for 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea (CAS 1090569-86-0)


Synthesis of Chiral Urea-Based Compound Libraries for SAR Exploration

The compound's chiral 1-(4-bromophenyl)ethyl group enables the construction of enantiomerically enriched urea libraries. As demonstrated by Stewart et al. (2023), N-alkylation patterns on N-aryl-N′-cyclopentyl ureas profoundly affect conformational preferences; incorporating a defined stereocenter at the benzylic position provides an additional dimension for SAR exploration [1]. The bromine substituent further serves as a synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling late-stage diversification.

Crystal Engineering and Solid-State Formulation Studies

Given that the cycloheptyl analog of identical molecular formula has been crystallographically characterized (Wang et al., 2023), the cyclopentyl variant presents an opportunity for comparative crystal engineering studies [1]. The smaller cyclopentyl ring is expected to yield distinct hydrogen-bond chain topologies and packing motifs, relevant for co-crystal screening and solid-form patent strategies.

Conformational Probe for Urea-Based Inhibitor Design

The compound's N-aryl-N′-cyclopentyl urea core is directly within the conformational framework characterized by Stewart et al. (2023), where trans–trans and cis–trans conformers are isoenergetic [1]. Researchers can employ this compound as a conformational standard or probe to validate computational models of urea-protein binding interactions, particularly when investigating the role of internal hydrogen bonding between the urea N′–H and neighboring nitrogen atoms.

Building Block for CETP and Kinase Inhibitor Optimization Programs

Class-level evidence from Harikrishnan et al. (2012) and BindingDB demonstrates that N-aryl-N′-cyclopentyl urea derivatives achieve nanomolar potency against CETP (in vivo efficacy in transgenic mice) and VEGFR-2 (IC₅₀ = 153 nM) [1][2]. The target compound, with its bromophenyl handle and chiral ethyl spacer, is well-suited as a late-stage intermediate for synthesizing novel analogs in these or related target families.

Quote Request

Request a Quote for 1-[1-(4-Bromophenyl)ethyl]-3-cyclopentylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.